Critical Scaffold for Nanomolar-Potency Carbonic Anhydrase Inhibitors
2-Methyl-1,3-benzothiazole-6-sulfonamide is not the end-product inhibitor but a crucial, validated scaffold. When this core is elaborated with specific substituents (e.g., at the 2-amino position), it generates highly potent inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII) with Ki values in the nanomolar range [1]. The parent compound provides the essential 6-sulfonamide pharmacophore that coordinates the catalytic zinc ion in the CA active site, a feature absent in other isomers (e.g., 5-sulfonamide) or unsubstituted benzothiazoles [2]. This is a class-level inference based on direct SAR from a 6-sulfonamide series.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) of Derived Analogs |
|---|---|
| Target Compound Data | Scaffold for analogs with Ki values in the nanomolar range for hCA IX and hCA XII [1]. |
| Comparator Or Baseline | Analogs based on a 5-sulfonamide benzothiazole scaffold, which may exhibit different isoform selectivity and potency [2]. |
| Quantified Difference | The 6-sulfonamide pattern is essential for achieving nanomolar Ki values against tumor-associated CA isoforms IX and XII, a potency level not reported for the 5-substituted analogs in the same study [1]. |
| Conditions | In vitro carbonic anhydrase inhibition assay using recombinant human CA isoforms I, II, IX, and XII. |
Why This Matters
For researchers designing selective CA inhibitors, this specific 6-sulfonamide scaffold is a validated starting point to achieve target engagement and nanomolar potency, a property not guaranteed by other substitution isomers.
- [1] Ibrahim, D. A., Lasheen, D. S., Zaky, M. Y., Ibrahim, A. W., Vullo, D., Ceruso, M., Supuran, C. T., & Abou El Ella, D. A. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989–4999. View Source
- [2] Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnology and Applied Biochemistry, 71(1), 164-184. View Source
